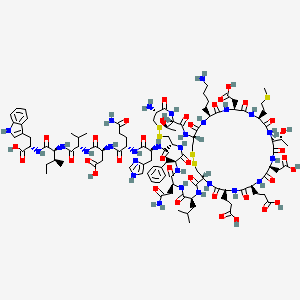
Diacetoxycadmium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
酢酸カドミウムは、酢酸カドミウム二水和物としても知られており、化学式 Cd(CH₃COO)₂·2H₂O の化学化合物です。無色の結晶性粉末として出現し、水への高い溶解性で知られています。 酢酸カドミウムを含むカドミウム化合物は、優れた耐食性、低い融点、高い延性、高い熱伝導率および電気伝導率など、さまざまな産業用途に適した特定の特性を持っています .
準備方法
酢酸カドミウムは、いくつかの方法によって合成できます。一般的な合成経路の1つは、酸化カドミウムまたは炭酸カドミウムと酢酸の反応を含みます。反応は通常、穏やかな条件下で起こり、得られた溶液を蒸発させて酢酸カドミウムの結晶を得ます。 工業的製造方法は、通常、同様のプロセスを大規模に行い、高純度と高収率を確保します .
化学反応の分析
酢酸カドミウムは、次を含むさまざまな化学反応を起こします。
酸化: 酸化されて酸化カドミウムを形成できます。
還元: 元素状カドミウムに還元できます。
置換: 酢酸基が他の配位子に置き換わる置換反応に参加できます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素ガスなどの還元剤、および置換反応用のさまざまな配位子が含まれます。
科学研究への応用
酢酸カドミウムには、いくつかの科学研究への応用があります。
化学: さまざまな化学プロセスで不可欠な、他のカドミウム化合物の合成の前駆体として使用されます。
生物学: カドミウム毒性とその生物系への影響に関する研究に使用されます。
医学: カドミウムベースの化合物の研究には、細胞毒性特性によるがん治療における潜在的な使用が含まれます。
科学的研究の応用
Diacetoxycadmium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other cadmium compounds, which are essential in various chemical processes.
Biology: It is used in studies related to cadmium toxicity and its effects on biological systems.
Medicine: Research on cadmium-based compounds includes their potential use in cancer treatment due to their cytotoxic properties.
Industry: It is used in the production of semiconductors, pigments, and coatings
作用機序
酢酸カドミウムが効果を発揮するメカニズムには、細胞成分との相互作用が含まれます。カドミウムイオンはタンパク質や酵素に結合して、それらの通常の機能を阻害することができます。この結合は、酸化ストレス、細胞損傷、およびアポトーシスにつながる可能性があります。 分子標的は、細胞代謝とシグナル伝達経路に関与するさまざまな酵素です .
類似化合物の比較
酢酸カドミウムは、塩化カドミウム、硫酸カドミウム、硝酸カドミウムなどの他のカドミウム化合物と比較できます。これらの化合物はすべて、類似した毒性学的特性を共有していますが、酢酸カドミウムは、有機合成における特定の用途と、水への比較的高い溶解性のためにユニークです。類似の化合物には次のものがあります。
- 塩化カドミウム (CdCl₂)
- 硫酸カドミウム (CdSO₄)
- 硝酸カドミウム (Cd(NO₃)₂) これらの化合物はそれぞれ異なる特性と用途を持っています。そのため、さまざまな産業および研究目的のために適しています .
類似化合物との比較
Diacetoxycadmium can be compared with other cadmium compounds such as cadmium chloride, cadmium sulfate, and cadmium nitrate. While all these compounds share similar toxicological properties, this compound is unique due to its specific applications in organic synthesis and its relatively high solubility in water. Similar compounds include:
- Cadmium chloride (CdCl₂)
- Cadmium sulfate (CdSO₄)
- Cadmium nitrate (Cd(NO₃)₂) Each of these compounds has distinct properties and applications, making them suitable for different industrial and research purposes .
特性
分子式 |
C4H8CdO4 |
|---|---|
分子量 |
232.52 g/mol |
IUPAC名 |
acetic acid;cadmium |
InChI |
InChI=1S/2C2H4O2.Cd/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChIキー |
SGJUCMOYVKXLDY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)
![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)


![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)
![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)

![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)

